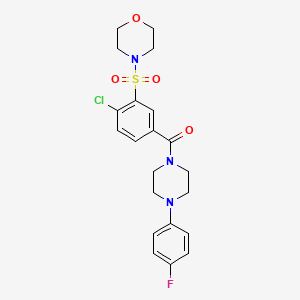
4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects
Studies have shown that 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone exhibits potent anti-inflammatory and anti-cancer properties. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, the compound has been shown to reduce inflammation in various animal models of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone in lab experiments is its potent and selective activity against cancer cells and inflammatory pathways. However, one of the major limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone. One area of future research is the development of more potent and selective analogs of the compound for use in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, the compound may also be investigated for its potential use in combination with other therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone involves the reaction of 4-(4-fluorophenyl)piperazine with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of morpholine and triethylamine. The resulting nitro compound is then reduced using palladium on carbon and hydrogen gas to yield the final product.
Scientific Research Applications
4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
(4-chloro-3-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O4S/c22-19-6-1-16(15-20(19)31(28,29)26-11-13-30-14-12-26)21(27)25-9-7-24(8-10-25)18-4-2-17(23)3-5-18/h1-6,15H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBXCOQXXNTROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

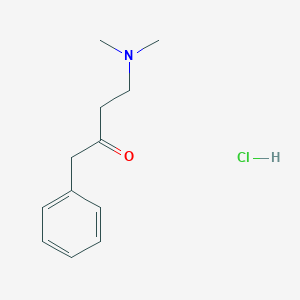
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2852493.png)


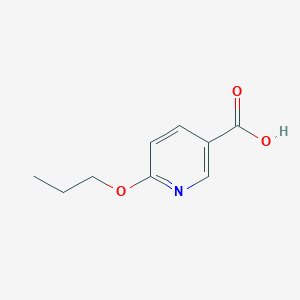
![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2852501.png)
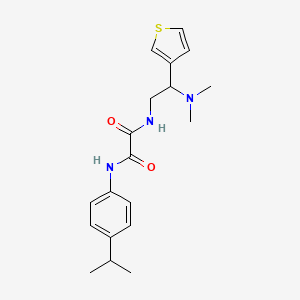
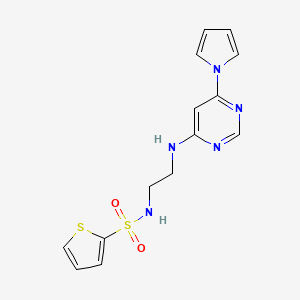
![5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852505.png)

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2852509.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)
